

Spectroscopic Data of 1,1-Dibromoethylene: A Technical Guide

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An In-depth Analysis of the Expected 1H and 13C NMR Spectra and a Protocol for Experimental Data Acquisition

This technical guide provides a detailed overview of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for **1,1-dibromoethylene** (also known as 1,1-dibromoethene or vinylidene bromide). Due to a notable scarcity of publicly available experimental NMR data for this specific compound, this document focuses on the predicted spectral characteristics based on its molecular structure and established NMR principles. Furthermore, a comprehensive experimental protocol is provided to guide researchers in acquiring high-quality NMR spectra for this and other volatile organic compounds.

Predicted Spectroscopic Data

The structure of **1,1-dibromoethylene** dictates a simple and predictable NMR spectrum. The molecule possesses a plane of symmetry that renders the two protons chemically equivalent, as are the two carbon atoms.

Predicted 1H NMR Data

The 1H NMR spectrum is expected to show a single signal. The two protons on the unsubstituted carbon are in the same chemical environment, and therefore, they are chemically equivalent and will not show coupling to each other.



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 6.0 - 6.5 (Predicted)	Singlet	2H	=CH2

Note: The predicted chemical shift is an estimate based on the typical range for vinyl protons, with a downfield shift anticipated due to the presence of two electronegative bromine atoms on the adjacent carbon.

Predicted 13C NMR Data

The 13C NMR spectrum is expected to display two distinct signals corresponding to the two carbon atoms of the double bond.

Chemical Shift (δ) (ppm)	Assignment	
~ 125 - 135 (Predicted)	CH2	
~ 85 - 95 (Predicted)	CBr2	

Note: The chemical shifts are predicted based on typical values for sp2 hybridized carbons. The carbon atom bonded to the two bromine atoms (CBr2) is expected to be significantly shielded compared to a typical alkene carbon, appearing at a lower chemical shift (further upfield). The terminal =CH2 carbon is expected in the more conventional downfield region for alkenes.

Logical Relationship of NMR Signals

The following diagram illustrates the structure of **1,1-dibromoethylene** and the origin of the expected NMR signals.

Fig. 1: Correlation of atoms in **1,1-dibromoethylene** to their expected NMR signals.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the methodology for acquiring high-quality 1H and 13C NMR spectra of **1,1-dibromoethylene**, a volatile liquid.



1. Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent that will dissolve the analyte and
 has a known, non-interfering signal. Deuterated chloroform (CDCl3) is a common choice for
 nonpolar organic compounds.
- Concentration: For 1H NMR, a concentration of 5-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive 13C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

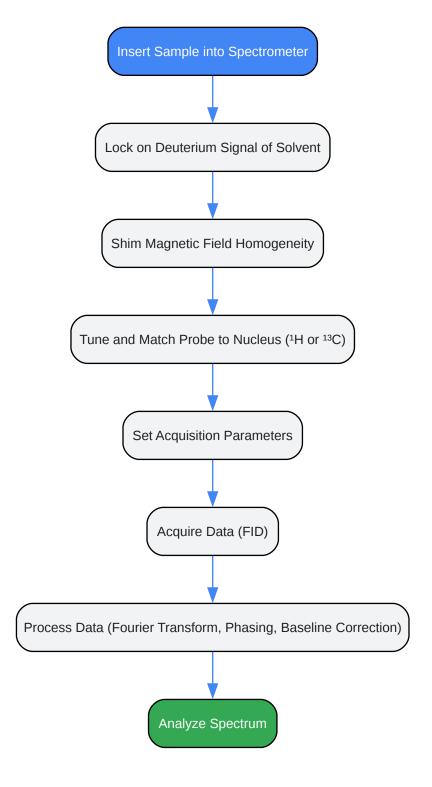
Procedure:

- Accurately weigh the desired amount of 1,1-dibromoethylene in a clean, dry vial.
- Using a micropipette or syringe, add the appropriate volume of the chosen deuterated solvent.
- Gently mix the solution to ensure homogeneity.
- Carefully transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is between 4.0 and 5.0 cm.
- Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

2. NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for a modern NMR spectrometer. Specific commands and procedures may vary depending on the instrument manufacturer and software.





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